molecular formula C8H16N2 B1322691 cis-Decahydro-1,7-naphthyridine CAS No. 93955-52-3

cis-Decahydro-1,7-naphthyridine

Cat. No.: B1322691
CAS No.: 93955-52-3
M. Wt: 140.23 g/mol
InChI Key: XOYWYIBCMNHXFE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a bicyclic structure consisting of two fused pyridine rings, with the nitrogen atoms positioned at the 1 and 7 locations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Decahydro-1,7-naphthyridine typically involves the hydrogenation of 1,7-naphthyridine. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the cis isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for better control over reaction parameters and can be scaled up to produce larger quantities of the compound efficiently. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

cis-Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring.

Scientific Research Applications

cis-Decahydro-1,7-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Materials Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which cis-Decahydro-1,7-naphthyridine exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. This compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family, differing in the position of nitrogen atoms.

    1,6-Naphthyridine: Known for its anticancer properties and used in medicinal chemistry.

    1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and materials.

Uniqueness

cis-Decahydro-1,7-naphthyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with metal ions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWYIBCMNHXFE-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCNC[C@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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